molecular formula C9H11NO2 B1605722 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol CAS No. 36380-97-9

2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol

Cat. No.: B1605722
CAS No.: 36380-97-9
M. Wt: 165.19 g/mol
InChI Key: OKHFHYLUACAYPT-YFHOEESVSA-N
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Description

2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is an organic compound known for its unique chemical structure and properties. This compound features a hydroxyl group attached to a phenol ring, with a methylcarbonimidoyl group at the ortho position relative to the hydroxyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable carbonimidoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonimidoyl group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Hydroxy-C-methylcarbonimidoyl)phenol
  • 4-(N-Hydroxy-C-methylcarbonimidoyl)phenylboronic acid
  • 2-[5-(N-Hydroxy-C-methylcarbonimidoyl)thiophen-2-yl]acetonitrile

Uniqueness

2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is unique due to the presence of both a hydroxyl group and a carbonimidoyl group on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

CAS No.

36380-97-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(7(2)10-12)9(11)5-6/h3-5,11-12H,1-2H3/b10-7-

InChI Key

OKHFHYLUACAYPT-YFHOEESVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N\O)/C)O

SMILES

CC1=CC(=C(C=C1)C(=NO)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)C)O

Origin of Product

United States

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